molecular formula C25H21N3O5S B2425484 (Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 321689-42-3

(Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2425484
CAS No.: 321689-42-3
M. Wt: 475.52
InChI Key: MPHQLONNLKDJNR-VZCXRCSSSA-N
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Description

This compound is a complex organic molecule with a linear formula of C32H27N3O5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple rings and functional groups. The compound has a molecular weight of 565.653 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves 1,3-dipolar cycloaddition reactions and cyclocondensation, leading to various novel compounds. For example, Qing Zeng et al. (2018) reported the synthesis of novel spiro compounds via cycloaddition reactions, offering insights into the structural diversity achievable with thiazolo[3,2-a]pyrimidine scaffolds. These reactions yield compounds with potential biological relevance, characterized by NMR, IR, HRMS spectrometry, and sometimes X-ray crystallography for detailed structural elucidation (Zeng, Ren, Fu, & Li, 2018).

Biological Activities

Several studies have explored the biological activities of thiazolo[3,2-a]pyrimidine derivatives, including their antimicrobial, antioxidant, and potential anti-inflammatory properties. For instance, S. Maddila et al. (2012) synthesized a series of ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives, which were screened for in vitro antioxidant activity and antimicrobial effects against various bacterial and fungal strains, showcasing the therapeutic potential of these compounds (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).

Antimicrobial and Antifungal Properties

Thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial and antifungal properties. M. Youssef et al. (2011) demonstrated the biocidal properties of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives against a range of Gram-positive, Gram-negative bacteria, and fungi, indicating their potential as antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Supramolecular Aggregation and Conformational Features

The structural modifications of thiazolo[3,2-a]pyrimidine compounds can lead to significant changes in their supramolecular aggregation and conformational features. Studies by H. Nagarajaiah and N. Begum (2014) have provided insights into the impact of substituent variations on the molecular scaffold of thiazolopyrimidines, affecting their intermolecular interaction patterns and potentially their biological functions (Nagarajaiah & Begum, 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-4-33-24(31)18-13(2)26-25-28(20(18)14-9-11-15(32-3)12-10-14)23(30)21(34-25)19-16-7-5-6-8-17(16)27-22(19)29/h5-12,20H,4H2,1-3H3,(H,27,29)/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHQLONNLKDJNR-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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